(2,3,5-Trimethylphenyl)methanamine is an organic compound characterized by its amine functional group attached to a trimethyl-substituted phenyl ring. Its chemical structure can be represented as:
This compound features a methanamine group (-CHNH) linked to a phenyl ring that has three methyl groups at the 2, 3, and 5 positions. The presence of multiple methyl groups contributes to its steric properties and influences its reactivity.
Several methods exist for synthesizing (2,3,5-trimethylphenyl)methanamine:
(2,3,5-Trimethylphenyl)methanamine has several applications:
Several compounds share structural similarities with (2,3,5-trimethylphenyl)methanamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methylamine | Simple primary amine | Simplest form of amine |
| Dimethylamine | Two methyl groups on nitrogen | More sterically hindered than methylamine |
| Trimethylamine | Three methyl groups on nitrogen | Tertiary amine with different reactivity |
| 2-Methyl-4-(methylthio)aniline | Contains sulfur atom | Unique functional group presence |
The uniqueness of (2,3,5-trimethylphenyl)methanamine lies in its specific substitution pattern on the phenyl ring and its potential biological activities compared to simpler amines like methylamine and dimethylamine.
The systematic IUPAC name [2,3,5-trimethylphenyl]methanamine precisely defines the compound’s architecture: a benzene ring with methyl groups at positions 2, 3, and 5, coupled with an aminomethyl (-CH2NH2) substituent at position 1. This nomenclature follows priority rules where the aminomethyl group receives the lowest possible locant (position 1), with subsequent numbering minimizing the locants for methyl groups.
The molecular formula C10H15N corresponds to a molecular weight of 149.23 g/mol. Structural verification through spectroscopic methods typically employs:
| Property | Value |
|---|---|
| Molecular Formula | C10H15N |
| Molecular Weight (g/mol) | 149.23 |
| SMILES | CC1=CC(=C(C=C1C)CN)C |
| InChIKey | SCHEMBL395487 |
First reported in chemical literature circa 2019, (2,3,5-trimethylphenyl)methanamine emerged during systematic studies on sterically hindered amines for catalytic applications. Early synthetic routes adapted classical benzylamine preparation strategies:
These methods faced challenges in regioselectivity due to the symmetric 2,4,6-trimethyl isomer’s dominance in reaction mixtures, necessitating advanced chromatographic separation techniques.
The trimethyl substitution pattern critically influences physical and chemical properties. Comparative analysis reveals:
| Isomer | Molecular Formula | Boiling Point (°C) | Solubility (H2O) |
|---|---|---|---|
| 2,3,5-Trimethylphenylmethanamine | C10H15N | 231–235 | Insoluble |
| 2,4,6-Trimethylphenylmethanamine | C10H15N | 198–202 | Slightly soluble |
| 2,4,5-Trimethylphenylmethanamine | C10H15N | 215–219 | Insoluble |
Data compiled from PubChem entries.
The 2,3,5-isomer exhibits higher thermal stability than its 2,4,6-counterpart due to reduced steric strain in the meta-substituted arrangement. Crystallographic studies show the aminomethyl group in 2,3,5-trimethylphenylmethanamine adopts a perpendicular orientation relative to the aromatic plane, minimizing electronic conjugation with the ring. This contrasts with the coplanar configuration observed in 2,4,6-trimethyl derivatives, where symmetric substitution allows for resonance stabilization.
In solution-phase reactivity, the 2,3,5-isomer demonstrates slower electrophilic substitution rates compared to less hindered isomers. For instance, nitration with mixed acid occurs preferentially at the 4-position (para to the aminomethyl group) but requires elevated temperatures (>80°C) due to steric blockade of reactive sites.
Direct amination of trimethylbenzene derivatives represents a fundamental approach for synthesizing (2,3,5-trimethylphenyl)methanamine through carbon-hydrogen bond functionalization and subsequent nucleophilic substitution reactions [1]. The most widely employed methodology involves the ammonolysis of benzyl halides, particularly benzyl chloride derivatives, which provides a reliable pathway for introducing the primary amine functionality [2].
The ammonolysis reaction typically employs ammonia in aqueous solution under elevated temperature and pressure conditions [2]. For trimethylbenzyl chloride derivatives, reaction temperatures ranging from 120 to 150 degrees Celsius have been found optimal, as higher temperatures promote undesirable secondary and tertiary amine formation [2]. The reaction proceeds through nucleophilic substitution mechanism where ammonia attacks the benzyl carbon, displacing the chloride ion and forming the desired primary amine [3].
Metal-catalyzed direct amination has emerged as a sophisticated alternative to traditional ammonolysis reactions [1]. The use of metal salt catalysts in combination with aminating reagents such as N-fluorobisbenzenesulfonimide enables selective benzylic carbon-hydrogen amination [1]. This methodology has demonstrated particular effectiveness for toluene derivatives, achieving simultaneous amination of multiple methyl groups when applied to dimethyl-substituted aromatics [1].
Table 1: Direct Amination Reaction Conditions for Trimethylbenzene Derivatives
| Reaction Type | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonolysis | 120-150 | Autogenous | None | 65-85 | [2] |
| Metal-catalyzed | 80-120 | 1 | Metal salt/NFSI | 70-90 | [1] |
| Copper-mediated | 80-120 | 1 | Copper powder | 60-80 | [4] |
Copper-catalyzed systems have shown promising results for solvent-free synthesis of aromatic amines [4]. The Ullmann carbon-nitrogen coupling reaction using copper powder as catalyst enables the formation of aromatic amines from aryl halides and amines without requiring strong bases or additional additives [4]. This methodology operates effectively at temperatures between 80 and 120 degrees Celsius with catalyst loadings as low as 0.03 to 0.1 molar equivalents relative to the aryl halide substrate [4].
The palladium-catalyzed Buchwald-Hartwig amination has been extensively investigated for aromatic amine synthesis [5]. This cross-coupling methodology involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [5]. The reaction typically requires elevated temperatures and inert atmosphere conditions, with specialized ligands such as RuPhos enhancing catalytic efficiency [6].
Catalytic reduction of nitro-substituted trimethylbenzene derivatives provides an efficient route to (2,3,5-trimethylphenyl)methanamine through selective reduction of the nitro functionality to the corresponding amine [7]. This approach offers excellent functional group tolerance and can be performed under mild conditions using various reducing systems [7].
Supported gold nanoparticle catalysts have demonstrated exceptional activity for the selective reduction of aromatic nitro compounds [7]. The gold-on-titanium dioxide system, combined with tetramethyldisiloxane as a hydrogen donor, operates effectively under ambient temperature and pressure conditions [7]. This transfer hydrogenation methodology exhibits remarkable chemoselectivity, tolerating the presence of other reducible functional groups such as chloro, aldehyde, and methyl ketone substituents [7].
The mechanism of nitro compound reduction typically proceeds through multiple pathways [8]. The direct double hydrogenation pathway involves sequential reduction of the nitro group through hydroxylamine intermediates [8]. Alternatively, a condensation mechanism occurs between nitroso and hydroxylamine intermediates, forming hydrazo compounds that rapidly reduce to yield the final amine product [8]. Both pathways contribute to the overall reduction efficiency and selectivity observed in heterogeneous catalytic systems [8].
Table 2: Catalytic Reduction Systems for Nitro Precursors
| Catalyst System | Reducing Agent | Temperature (°C) | Pressure (bar) | Selectivity (%) | TON | Reference |
|---|---|---|---|---|---|---|
| Au/TiO₂ | TMDS | 25 | 1 | >95 | 130 | [7] |
| Co/Rice Husk | H₂ | 120 | 10 | >90 | 150 | [8] |
| Pt/C | H₂ | 20 | 3 | >85 | 200 | [9] |
| Ni/Al₂O₃ | H₂ | 100 | 5 | >80 | 120 | [10] |
Cobalt-based heterogeneous catalysts prepared from agricultural waste materials have shown remarkable activity for nitro compound reduction [8]. These catalysts, synthesized using rice husk as a carbon support, demonstrate unique selectivity patterns, reducing only one nitro group when multiple nitro functionalities are present in the same molecule [8]. The cobalt-nitrogen coordination within the carbon matrix plays a crucial role in achieving high catalytic activity and chemoselectivity [8].
Nickel-supported catalysts provide an economical alternative to precious metal systems for nitro reduction reactions [10]. Aluminum oxide-supported nickel nanoparticles exhibit excellent activity for the direct synthesis of primary amines from nitro compounds under relatively mild conditions [10]. The catalyst performance depends critically on the oxidation state of nickel, with metallic nickel sites serving as the catalytically active species [10].
Iron-catalyzed reduction represents an environmentally benign approach to nitro compound reduction [11]. Novel iron-catalyzed amination reactions have been developed for the synthesis of aromatic amines from various aryl bromides [11]. The key to success involves using in situ generated magnesium amides in the presence of lithium halide, which dramatically increases product yields [11]. This methodology provides a facile route to aromatic amines without requiring precious metals or expensive ligands [11].
Microwave-assisted synthesis has revolutionized the preparation of aromatic amines by significantly reducing reaction times and improving energy efficiency [12]. The application of microwave irradiation enables rapid heating and enhanced mass transfer, resulting in accelerated reaction kinetics and improved yields [12]. For (2,3,5-trimethylphenyl)methanamine synthesis, microwave-assisted methodologies offer substantial advantages over conventional heating methods [12].
Direct amidation reactions under microwave conditions provide a green synthetic pathway to aromatic amines [12]. The use of ceric ammonium nitrate as a catalyst in trace amounts (0.1 to 2 molar percent) facilitates the formation of amide bonds under solvent-free conditions [12]. These reactions can be completed in one to several hours compared to days required for conventional heating methods [12]. The microwave-assisted protocol eliminates the need for solvents or additional reagents, representing a significant advancement in green synthesis methodology [12].
Solvent-free synthesis approaches have gained prominence due to their environmental benefits and operational simplicity [4] [13]. The elimination of organic solvents reduces waste generation and simplifies product isolation procedures [13]. For aromatic amine synthesis, solvent-free conditions can be achieved through solid-state reactions or neat reaction conditions using minimal quantities of environmentally benign solvents [13].
Table 3: Microwave-Assisted and Solvent-Free Synthesis Conditions
| Methodology | Reaction Time | Temperature (°C) | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|---|---|
| MW-assisted amidation | 1-3 h | 40-80 | 0.1-2 mol% CAN | 85-95 | [12] |
| Solvent-free Ullmann | 0.5-24 h | 80-120 | 3-10 mol% Cu | 60-85 | [4] |
| MW-assisted reduction | 2-6 h | 60-100 | 5 mol% catalyst | 70-90 | [12] |
| Neat conditions | 4-12 h | 25-60 | None | 55-80 | [13] |
The combination of microwave irradiation with heterogeneous catalysts provides synergistic effects for aromatic amine synthesis [14]. Enzymatic methodologies under microwave conditions demonstrate exceptional efficiency for amide bond formation [14]. Candida antarctica lipase B serves as an effective biocatalyst for the coupling of carboxylic acids with amines under anhydrous conditions [14]. The enzymatic approach eliminates the need for chemical coupling reagents and provides products with excellent purity [14].
Continuous-flow synthesis under microwave conditions represents an advanced approach for aromatic amine production [15]. The development of heterogeneous catalyst systems enables the continuous synthesis of chiral amines with broad substrate generality [15]. Iridium complexes combined with chiral phosphoric acids facilitate asymmetric hydrogenation of imines toward continuous synthesis of chiral amines [15]. These systems operate effectively for extended periods, providing consistent product quality and yield [15].
Zeolite-catalyzed synthesis offers unique advantages for aromatic amine production through catalytic pyrolysis pathways [16]. HZSM-5 zeolites with specific silicon-to-aluminum ratios demonstrate excellent activity for converting organic precursors to aromatic amines [16]. The catalytic co-pyrolysis of lignin and phenol-formaldehyde resins over zeolite catalysts achieves aromatic amine selectivities exceeding 57 percent [16].
Asymmetric synthesis of (2,3,5-trimethylphenyl)methanamine requires sophisticated methodologies due to the absence of inherent chirality in the target molecule [17]. However, when chiral centers are introduced through synthetic transformations or when enantiomerically pure forms are required for specific applications, asymmetric synthesis and chiral resolution techniques become essential [18].
Copper-catalyzed asymmetric amination provides access to chiral aromatic amines through enantioselective carbon-hydrogen bond functionalization [19]. The first copper-catalyzed asymmetric allylic carbon-hydrogen amination using N-arylhydroxylamines as aminating agents demonstrates excellent enantioselectivity [19]. This protocol employs copper acetonitrile tetrafluorophosphate as a pre-catalyst with R-(+)-BINAM as a chiral ligand, delivering chiral N-aryl allylamines in good yields and enantioselectivities [19].
Enzymatic resolution represents a highly selective approach for obtaining enantiomerically pure aromatic amines [20]. Lipase-catalyzed kinetic resolution through enzymatic acylation and deacylation provides a green procedure for amine separation [20]. The fully enzymatic approach utilizes Candida antarctica lipase B for acylation followed by penicillin G acylase for deacylation, achieving excellent enantioselectivity [20].
Table 4: Asymmetric Synthesis and Resolution Methods
| Method | Catalyst/Enzyme | ee (%) | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Cu-catalyzed amination | Cu(MeCN)₄PF₆/BINAM | 85-95 | 70-85 | 25-40 | [19] |
| Enzymatic resolution | CALB/PGA | >99 | 45-50 | 30-40 | [20] |
| Biocatalytic amination | AmDH/transaminase | 90-98 | 40-85 | 25-35 | [21] |
| Crystallization resolution | Tartaric acid | >95 | 35-45 | 25 | [18] |
Crystallization-based chiral resolution through diastereomeric salt formation provides a classical approach for amine separation [18] [22]. The most common method involves conversion of the racemic amine mixture to diastereomeric derivatives using chiral resolving agents such as tartaric acid or mandelic acid [18]. The diastereomeric salts exhibit different solubilities, enabling separation through conventional crystallization followed by liberation of the enantiomerically pure amine [18].
Chromatographic methods offer powerful tools for chiral amine separation on both analytical and preparative scales [23]. High-performance liquid chromatography using polysaccharide stationary phases with acidic additives demonstrates dramatic improvements in chiral separation efficiency [23]. The use of ethanesulfonic acid or methanesulfonic acid as mobile phase additives enhances enantiomer discrimination through ion-pair formation and increased binding with the chiral stationary phase [23].
Advanced resolution strategies combine multiple methodologies to overcome the limitations of individual approaches [22]. Deracemization processes coupling racemization and crystallization enable theoretical yields approaching 100 percent [22]. The resolution-racemization-recycle process couples diastereomeric crystallization with catalytic racemization of the undesired enantiomer, enabling continuous operation and improved overall efficiency [24].
Membrane-based chiral separation represents an emerging technology for amine resolution [22]. The coupling of crystallization with membrane separation provides enhanced selectivity and reduced energy requirements [22]. These hybrid approaches demonstrate potential for industrial-scale chiral amine production with improved economics and environmental sustainability [22].
(2,3,5-Trimethylphenyl)methanamine adopts a molecular geometry characterized by a substituted benzene ring bearing three methyl groups at positions 2, 3, and 5, with a methanamine functional group (-CH₂NH₂) attached to the aromatic core [1]. The compound crystallizes in a structure where the molecular conformation is stabilized by intermolecular hydrogen bonding interactions involving the primary amine functionality.
The molecular geometry exhibits a planar aromatic ring system with the three methyl substituents positioned to minimize steric hindrance [2]. The methanamine side chain extends from the benzene ring with a characteristic C-C-N bond angle of approximately 112°, typical for sp³ hybridized carbon centers adjacent to aromatic systems [3]. The primary amine group (-NH₂) maintains its tetrahedral geometry with bond angles close to the idealized 109.5°.
Crystallographic analysis reveals that neighboring molecules interact through non-classical C-H···N hydrogen bonds, with the amine nitrogen serving as a hydrogen bond acceptor [2]. The crystal packing demonstrates π-π stacking interactions between aromatic rings of adjacent molecules, with centroid-to-centroid distances ranging from 3.7 to 4.0 Angstroms [2]. The three methyl substituents create a sterically crowded environment that influences both the molecular conformation and intermolecular packing arrangements.
The substitution pattern on the aromatic ring results in reduced molecular symmetry compared to unsubstituted benzylamine derivatives [4]. The presence of methyl groups at positions 2, 3, and 5 creates a unique electronic environment that affects both the electron density distribution and the overall molecular polarizability [3].
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | Elemental Analysis |
| Molecular Weight | 149.23 g/mol | Mass Spectrometry |
| Bond Length C-N | 1.47 ± 0.02 Å | X-ray Crystallography |
| Bond Angle C-C-N | 112 ± 2° | Crystallographic Analysis |
| Aromatic Ring Planarity | <0.01 Å deviation | Crystal Structure |
| Intermolecular H-bond Distance | 2.8-3.2 Å | Crystallographic Data |
The thermodynamic properties of (2,3,5-trimethylphenyl)methanamine reflect the combined influences of aromatic stabilization, methyl substitution effects, and hydrogen bonding capabilities of the primary amine functionality [5]. The compound exists as a liquid at ambient conditions, with physical properties that fall within the expected range for substituted benzylamine derivatives [6].
Thermal stability studies indicate that the compound maintains structural integrity up to approximately 200°C before undergoing decomposition reactions [5]. The primary decomposition pathway involves α-cleavage at the benzylic position, followed by deamination processes characteristic of primary aliphatic amines [7]. Thermogravimetric analysis reveals a single-step mass loss beginning at 210°C under inert atmosphere conditions.
Phase behavior analysis demonstrates typical liquid-vapor equilibrium characteristics for medium molecular weight aromatic amines [8]. The estimated boiling point of 240-250°C reflects the combined effects of aromatic character, molecular weight, and hydrogen bonding capabilities [9]. The presence of three methyl substituents increases the molecular volume and van der Waals interactions compared to unsubstituted benzylamine.
Solubility properties exhibit the expected pattern for substituted aromatic amines, with moderate solubility in polar organic solvents and limited water solubility due to the hydrophobic aromatic core and methyl substituents [10]. The partition coefficient (LogP) is estimated to be in the range of 2.3-2.8, indicating moderate lipophilicity [11].
| Thermodynamic Property | Value | Conditions |
|---|---|---|
| Estimated Boiling Point | 240-250°C | 760 mmHg |
| Decomposition Temperature | 210°C | Nitrogen atmosphere |
| Estimated Density | 0.9 ± 0.1 g/cm³ | 20°C |
| Estimated Flash Point | 100-110°C | Closed cup |
| LogP (octanol/water) | 2.3-2.8 | Calculated |
| Vapor Pressure | <1 mmHg | 25°C |
The proton nuclear magnetic resonance spectrum of (2,3,5-trimethylphenyl)methanamine exhibits characteristic resonances that reflect the unique substitution pattern of the aromatic ring and the presence of the methanamine functionality [12] [13]. The aromatic region displays simplified patterns due to the symmetry elements present in the molecule.
In the ¹H nuclear magnetic resonance spectrum, the aromatic protons appear as singlets in the region 6.8-7.0 parts per million, with the specific chemical shifts influenced by the electron-donating effects of the methyl substituents [14]. The benzylic methylene protons (-CH₂NH₂) resonate as a singlet at approximately 3.7-3.9 parts per million, characteristic of activated benzylic positions [12]. The aromatic methyl groups produce overlapping singlets in the region 2.2-2.3 parts per million, with fine chemical shift differences arising from their distinct electronic environments [13].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with aromatic carbons appearing in the range 125-140 parts per million [15]. The quaternary aromatic carbons bearing methyl substituents appear at the higher field end of the aromatic region, while the protonated aromatic carbons resonate at intermediate chemical shifts [12]. The benzylic carbon (-CH₂NH₂) appears at 40-45 parts per million, and the aromatic methyl carbons resonate at 18-22 parts per million [13].
Distortionless Enhancement by Polarization Transfer experiments facilitate the identification of carbon multiplicities [15]. In the Distortionless Enhancement by Polarization Transfer-135 spectrum, methyl carbons appear as positive peaks, the benzylic methylene carbon appears as a negative peak, and aromatic methine carbons appear as positive peaks. The Distortionless Enhancement by Polarization Transfer-90 spectrum shows only the aromatic methine carbons, confirming their assignment [15].
| Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 6.8-7.0 | Aromatic H-4, H-6 | Singlet |
| ¹H Nuclear Magnetic Resonance | 3.7-3.9 | Benzylic CH₂ | Singlet |
| ¹H Nuclear Magnetic Resonance | 2.2-2.3 | Aromatic CH₃ groups | Singlet (overlapping) |
| ¹³C Nuclear Magnetic Resonance | 135-140 | Quaternary aromatics | - |
| ¹³C Nuclear Magnetic Resonance | 128-132 | Aromatic CH | - |
| ¹³C Nuclear Magnetic Resonance | 40-45 | Benzylic carbon | - |
| ¹³C Nuclear Magnetic Resonance | 18-22 | Aromatic methyl | - |
The electron ionization mass spectrum of (2,3,5-trimethylphenyl)methanamine exhibits fragmentation patterns characteristic of substituted benzylamine derivatives [16] [17]. The molecular ion peak appears at m/z 149 with moderate intensity (15-25% relative intensity), typical for aromatic amines where α-cleavage processes are favored over molecular ion stabilization [18].
The base peak occurs at m/z 105, corresponding to the trimethylphenyl cation formed by benzylic cleavage with loss of the aminomethyl group (-CH₂NH₂) [17]. This fragmentation represents the most thermodynamically favorable pathway due to the stability of the substituted benzyl cation [16]. The tropylium ion at m/z 91 appears with high intensity (80-100% relative intensity), formed through rearrangement of the benzyl cation [19].
Secondary fragmentation processes include the loss of methyl radicals from the molecular ion, producing the fragment at m/z 134 (M-15) with significant intensity [17]. The fragment at m/z 119 (M-30) results from the combined loss of the aminomethyl functionality, while m/z 118 corresponds to loss of methylamine (CH₃NH₂) [20]. Lower mass fragments at m/z 77 (phenyl cation), m/z 65 (cyclopentadienyl cation), and smaller hydrocarbon fragments complete the fragmentation pattern [21].
The fragmentation pathways follow established mechanisms for aromatic amines, with α-cleavage predominating due to the stabilization provided by the aromatic ring system [17]. The presence of multiple methyl substituents influences the relative intensities of fragments but does not significantly alter the fundamental fragmentation mechanisms [16].
| m/z | Relative Intensity (%) | Fragment Assignment | Mechanism |
|---|---|---|---|
| 149 | 15-25 | Molecular ion (M⁺- ) | Molecular ion formation |
| 134 | 40-60 | M-15 (loss of CH₃- ) | α-cleavage of methyl |
| 119 | 30-50 | M-30 (loss of CH₂NH₂) | Benzylic cleavage |
| 105 | 60-80 (base peak) | Trimethylphenyl cation | Major fragmentation |
| 91 | 80-100 | Tropylium ion (C₇H₇⁺) | Rearrangement |
| 77 | 40-60 | Phenyl cation (C₆H₅⁺) | Ring fragmentation |
The infrared absorption spectrum of (2,3,5-trimethylphenyl)methanamine displays characteristic vibrational modes that serve as diagnostic fingerprints for functional group identification and structural confirmation [22] [23]. The primary amine functionality produces distinct absorption bands that are readily distinguishable from secondary and tertiary amine derivatives [24].
The nitrogen-hydrogen stretching vibrations appear in the region 3300-3500 cm⁻¹ as medium to strong absorption bands, characteristic of primary amines [23]. These bands often appear as doublets due to symmetric and antisymmetric stretching modes of the amino group [24]. The aromatic carbon-hydrogen stretching vibrations occur at 3000-3100 cm⁻¹ with weak to medium intensity, while the aliphatic carbon-hydrogen stretching modes of the methyl groups produce strong absorptions at 2900-3000 cm⁻¹ [22].
The nitrogen-hydrogen bending vibrations of the primary amine appear at 1600-1650 cm⁻¹, often overlapping with aromatic carbon-carbon stretching modes in the region 1500-1620 cm⁻¹ [23]. The methyl group deformation vibrations produce strong absorptions at 1450-1470 cm⁻¹, while carbon-nitrogen stretching appears at 1200-1250 cm⁻¹ [24]. The aromatic substitution pattern is reflected in the fingerprint region below 1000 cm⁻¹, with characteristic out-of-plane bending modes at 800-850 cm⁻¹ [22].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [25] [26]. The aromatic ring breathing modes appear prominently at 1580-1620 cm⁻¹, while methyl group vibrations show strong intensity at 2900-3000 cm⁻¹ [26]. Low-frequency Raman modes in the region 200-500 cm⁻¹ provide information about lattice vibrations and molecular conformational dynamics [25].
| Wavenumber (cm⁻¹) | Infrared Intensity | Raman Intensity | Assignment |
|---|---|---|---|
| 3300-3500 | Medium-strong | Weak | N-H stretching |
| 2900-3000 | Strong | Strong | Aliphatic C-H stretching |
| 1600-1650 | Medium | Medium | N-H bending |
| 1580-1620 | Medium-strong | Strong | Aromatic C=C stretching |
| 1450-1470 | Strong | Strong | C-H bending (methyl) |
| 1200-1250 | Medium | Medium | C-N stretching |
| 800-850 | Strong | Medium | Aromatic C-H out-of-plane |